

Navigating the Kinome: A Comparative Guide to c-MET Inhibitor Selectivity

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Compound of Interest

Compound Name: *c-Met-IN-18*

Cat. No.: *B15575265*

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For researchers and drug development professionals engaged in oncology, the exquisite targeting of kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the kinome scan data for Crizotinib, a potent c-MET inhibitor, alongside other inhibitors targeting the same pathway, offering a clear perspective on its selectivity profile. Due to the lack of publicly available kinome scan data for **c-Met-IN-18**, the well-characterized and FDA-approved inhibitor Crizotinib will be used as the primary subject of this guide.

Kinome Scan Data Summary

The selectivity of a kinase inhibitor is a critical determinant of its clinical safety and efficacy. Kinome scan assays provide a broad overview of an inhibitor's binding affinity against a large panel of kinases. Below is a comparative summary of the kinome scan data for Crizotinib and other notable c-MET inhibitors, Cabozantinib and Tivantinib. The data is presented as the percentage of control, where a lower percentage indicates stronger binding affinity. For clarity, only a selection of key on-target and off-target kinases is shown.

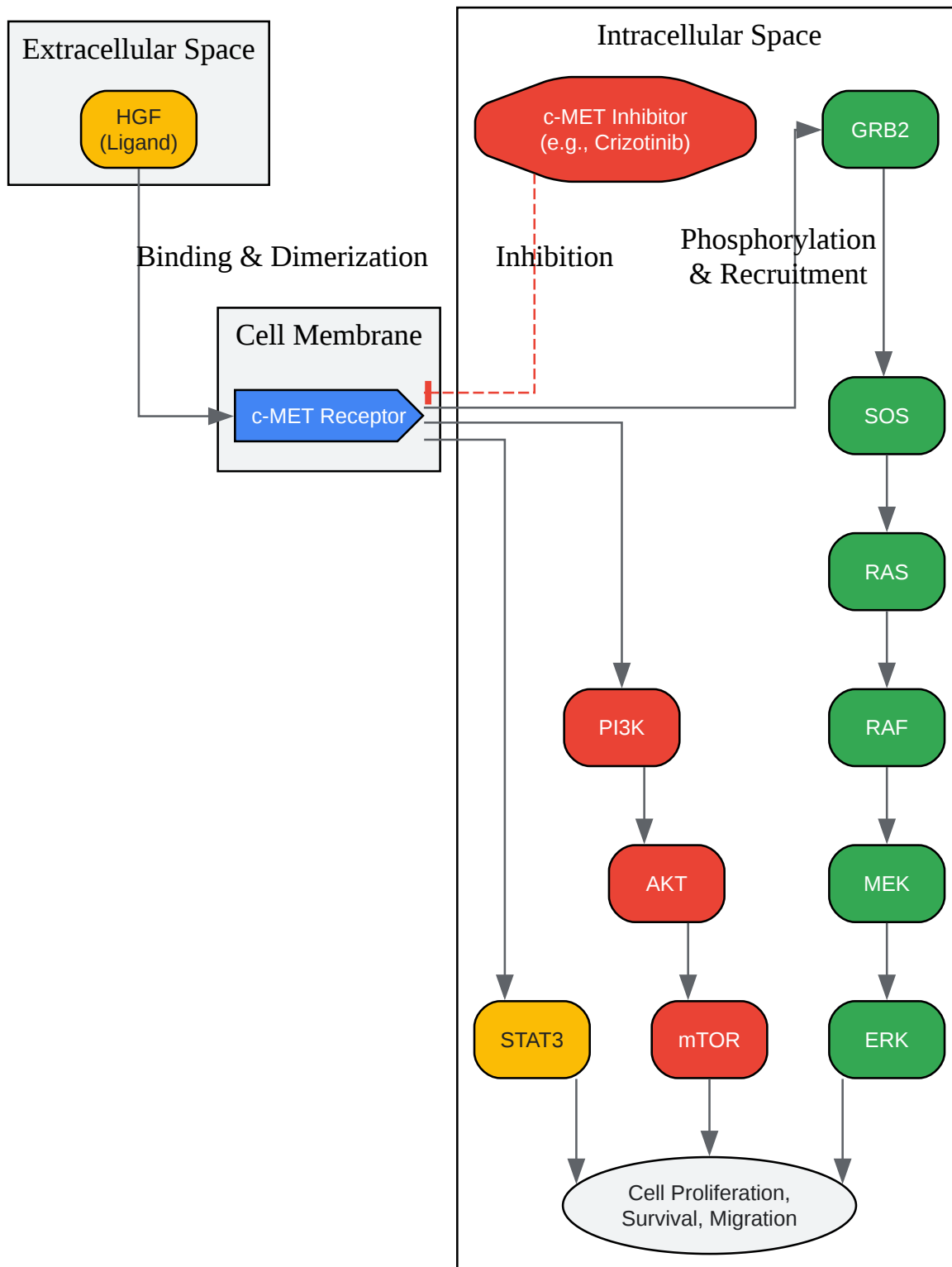
Kinase Target	Crizotinib (% of Control)	Cabozantinib (% of Control)	Tivantinib (% of Control)
MET	< 10	< 10	< 10
ALK	< 10	> 50	> 50
ROS1	< 10	> 50	> 50
AXL	> 50	< 10	> 50
VEGFR2 (KDR)	> 50	< 10	> 50
KIT	> 50	< 20	> 50
FLT3	> 50	< 20	> 50
RET	> 50	< 10	> 50
SRC	> 50	> 50	> 50
EGFR	> 50	> 50	> 50
HER2 (ERBB2)	> 50	> 50	> 50
MEK1 (MAP2K1)	> 50	> 50	> 50
ERK2 (MAPK1)	> 50	> 50	> 50
AKT1	> 50	> 50	> 50
CDK2	> 50	> 50	> 50

Note: The data presented here is a representative summary compiled from various public sources and may not reflect the results of a single head-to-head experiment. The percentage of control is a common metric in KINOMEScan assays, with a lower value indicating a stronger interaction between the inhibitor and the kinase.

From this data, it is evident that Crizotinib is a potent inhibitor of MET, ALK, and ROS1.[1][2][3] Cabozantinib, another multi-kinase inhibitor, also potently targets MET but has a broader profile that includes VEGFR2, AXL, RET, KIT, and FLT3.[4] Tivantinib is reported to be a selective c-MET inhibitor.[5]

Signaling Pathway Overview

The c-MET receptor tyrosine kinase is a critical node in cellular signaling, governing processes such as cell proliferation, survival, and migration. Its dysregulation is implicated in numerous cancers. The diagram below illustrates the canonical c-MET signaling pathway and the points of inhibition by targeted therapies.



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Caption: The c-MET signaling pathway initiated by HGF binding.

Experimental Protocols

The kinome scan data presented in this guide is typically generated using a competitive binding assay format. A widely used platform for this is the KINOMEScan™ assay (DiscoverX/Eurofins).

Principle of the KINOMEScan™ Assay:

The KINOMEScan™ assay is a competition-based binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger binding affinity of the compound for the kinase.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

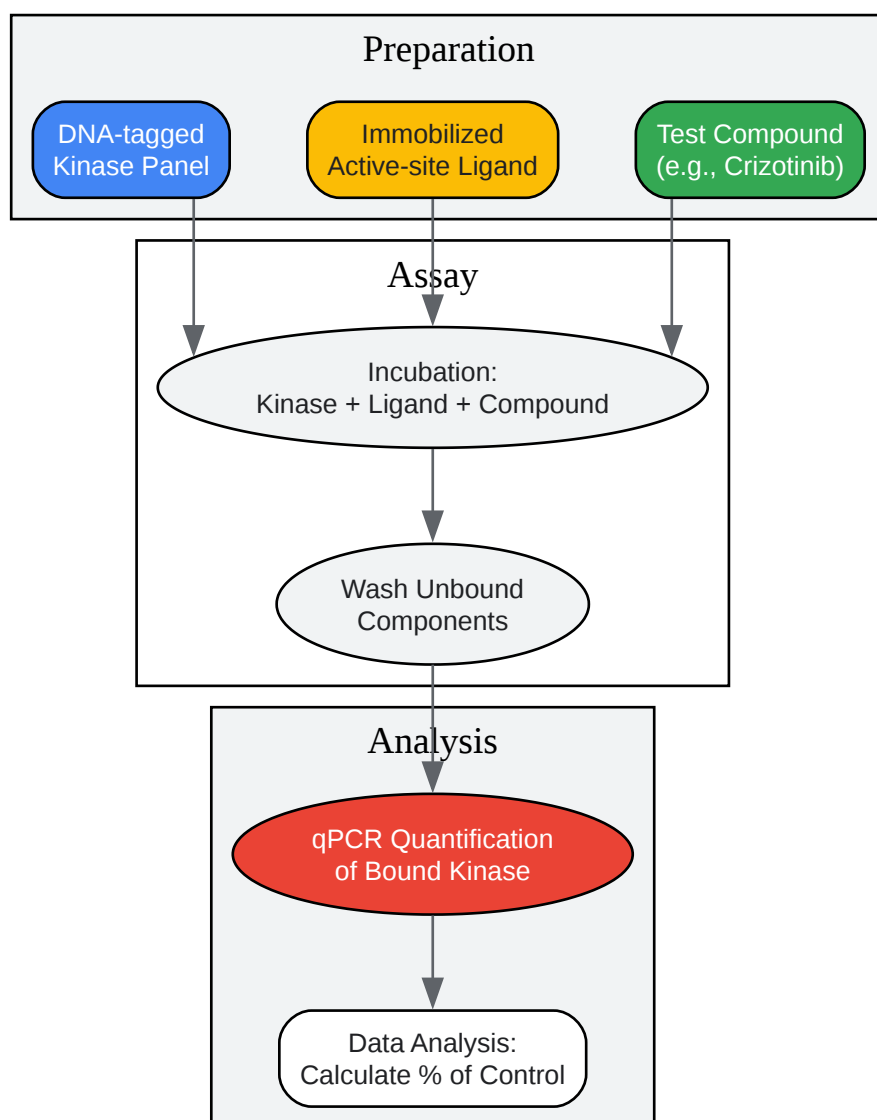
General Protocol Outline:

- **Kinase Preparation:** A large panel of human kinases is expressed as fusions with a unique DNA tag.
- **Ligand Immobilization:** An active-site directed ligand is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, often 1 μM or 10 μM for single-point screening) are incubated together to allow for binding to reach equilibrium.
- **Washing:** Unbound components are washed away.
- **Quantification:** The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- **Data Analysis:** The results are typically expressed as "percentage of control" (%Ctrl), calculated as follows:

$$\frac{(\text{Test Compound Signal} - \text{Negative Control Signal})}{(\text{DMSO Control Signal} - \text{Negative Control Signal})} \times 100$$

A lower %Ctrl value signifies greater inhibition of the kinase-ligand interaction by the test compound. Selectivity is often visualized using a dendrogram where kinases bound by the inhibitor are highlighted.

The diagram below illustrates the general workflow of a KINOMEScan experiment.



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Caption: General workflow of a KINOMEScan competitive binding assay.

This guide provides a foundational understanding of the selectivity profile of Crizotinib and a framework for interpreting kinome scan data for c-MET inhibitors. For researchers developing

novel kinase inhibitors, a comprehensive understanding of the on- and off-target effects is crucial for advancing promising candidates toward clinical investigation.

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